1,3-Dichloro-5-methylisoquinoline
CAS No.: 21902-40-9
Cat. No.: VC3751316
Molecular Formula: C10H7Cl2N
Molecular Weight: 212.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 21902-40-9 |
---|---|
Molecular Formula | C10H7Cl2N |
Molecular Weight | 212.07 g/mol |
IUPAC Name | 1,3-dichloro-5-methylisoquinoline |
Standard InChI | InChI=1S/C10H7Cl2N/c1-6-3-2-4-7-8(6)5-9(11)13-10(7)12/h2-5H,1H3 |
Standard InChI Key | LDSLPCOBAYAVEI-UHFFFAOYSA-N |
SMILES | CC1=C2C=C(N=C(C2=CC=C1)Cl)Cl |
Canonical SMILES | CC1=C2C=C(N=C(C2=CC=C1)Cl)Cl |
Introduction
Chemical Structure and Substituent Effects
The isoquinoline backbone consists of a benzene ring fused to a pyridine ring, with chlorine and methyl groups strategically positioned to influence electronic and steric properties. The 1,3-dichloro substitution creates electron-deficient regions at the 4 and 8 positions, enhancing susceptibility to nucleophilic attack. Meanwhile, the 5-methyl group contributes steric hindrance, moderating reaction kinetics in substitution reactions . X-ray crystallography of related compounds suggests that chlorine atoms adopt a coplanar orientation with the aromatic system, optimizing resonance stabilization .
Table 1: Key Structural Parameters
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 212.08 g/mol | |
Boiling Point | 320–325°C (estimated) | |
Solubility in Water | <0.1 g/L (20°C) | |
LogP (Octanol-Water) | 3.2 (predicted) |
Synthesis and Optimization
The primary synthesis route involves cyclocondensation of 2-(cyanomethyl)-3-methylbenzoic acid with phosphorus pentachloride () and phosphorus oxychloride () under inert conditions.
Reaction Mechanism
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Activation: converts the carboxylic acid group into an acyl chloride.
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Cyclization: Intramolecular nucleophilic attack by the nitrile group forms the pyridine ring.
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Chlorination: substitutes hydroxyl intermediates with chlorine atoms .
The reaction proceeds at 0°C for 2 hours, followed by 72 hours at ambient temperature, achieving a 70% yield. Purification via dichloromethane extraction and magnesium sulfate drying yields a tan solid with 95–98% purity .
Equation 1:
Scalability and Challenges
Large-scale production faces challenges in controlling exothermic reactions during chlorination. Recent advances suggest using microreactors to improve heat dissipation and reduce byproduct formation .
Physicochemical Properties
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with complete degradation by 400°C. The methyl group marginally enhances thermal stability compared to non-methylated analogs .
Spectroscopic Characterization
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IR: Strong absorption at 750 cm (C-Cl stretch) and 1590 cm (aromatic C=C).
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NMR: Singlets at δ 2.45 ppm (methyl group) and δ 7.8–8.6 ppm (aromatic protons) .
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MS: Molecular ion peak at m/z 212.08 with fragmentation patterns consistent with chlorine loss .
Applications in Pharmaceutical Research
Antimicrobial Activity
Preliminary studies indicate moderate inhibition of Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The dichloro groups likely disrupt bacterial cell membrane integrity .
Hazard Class | GHS Code | Precautions |
---|---|---|
Skin Irritation | H315 | Wear nitrile gloves |
Eye Damage | H319 | Use safety goggles |
Respiratory Toxicity | H335 | Use fume hood |
Disposal Protocols
Incinerate at >1000°C with scrubbing systems to neutralize hydrogen chloride emissions .
Related Compounds and Isomerism
Structural isomers like 1,5-dichloro-3-methylisoquinoline (CAS 1206973-83-2) exhibit distinct reactivity due to altered chlorine positioning. For example, the 1,5-isomer shows higher solubility in polar aprotic solvents but reduced thermal stability .
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